molecular formula C8H6BrN3 B11883503 8-Bromoquinoxalin-6-amine

8-Bromoquinoxalin-6-amine

Cat. No.: B11883503
M. Wt: 224.06 g/mol
InChI Key: VUCKVDRKEZDXFN-UHFFFAOYSA-N
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Description

8-Bromoquinoxalin-6-amine is a chemical compound with the molecular formula C8H6BrN3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoquinoxalin-6-amine typically involves the bromination of quinoxaline derivatives. One common method involves the reaction of quinoxaline with bromine in the presence of a suitable solvent, such as acetic acid, to yield the desired bromo derivative. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and safety by providing better control over reaction parameters. Additionally, the use of automated systems can help in the precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

8-Bromoquinoxalin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine in organic solvents.

Major Products

The major products formed from these reactions include substituted quinoxalines, quinoxaline N-oxides, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromoquinoxalin-6-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Bromoquinoxalin-6-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atom and the amine group, which can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoquinoxalin-6-amine: Another bromoquinoxaline derivative with similar reactivity but different substitution pattern.

    8-Aminoquinoline: A related compound with an amino group at the 8-position but lacking the bromine atom.

    Quinoxaline N-oxides: Oxidized derivatives of quinoxaline with distinct chemical properties.

Uniqueness

8-Bromoquinoxalin-6-amine is unique due to the presence of both the bromine atom and the amine group, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

8-bromoquinoxalin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h1-4H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCKVDRKEZDXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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